molecular formula C26H30N4O2S B3013105 1-(4-(2-cyclohexylacetamido)benzyl)-N-(3-(methylthio)phenyl)-1H-imidazole-4-carboxamide CAS No. 1251574-53-4

1-(4-(2-cyclohexylacetamido)benzyl)-N-(3-(methylthio)phenyl)-1H-imidazole-4-carboxamide

Cat. No.: B3013105
CAS No.: 1251574-53-4
M. Wt: 462.61
InChI Key: YLZWKNPDGIGYNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(2-cyclohexylacetamido)benzyl)-N-(3-(methylthio)phenyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C26H30N4O2S and its molecular weight is 462.61. The purity is usually 95%.
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Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including 1-(4-(2-cyclohexylacetamido)benzyl)-N-(3-(methylthio)phenyl)-1H-imidazole-4-carboxamide, have been studied for their antitumor properties. Research suggests that certain imidazole derivatives, including compounds like 4(5)-aminoimidazol-5(4)-carboxamide and benzimidazole, show promising results in preclinical testing, indicating potential as antitumor drugs (Iradyan et al., 2009).

Imidazole in Central Nervous System Drugs

Literature suggests that imidazole derivatives, including specific benzimidazoles and imidazothiazoles, hold potential in the treatment of central nervous system (CNS) diseases. The incorporation of imidazole rings in drug structures is associated with CNS penetrability and activity, highlighting their significance in developing more potent CNS drugs (Saganuwan, 2020).

Cytochrome P450 Inhibition

Imidazole derivatives are also notable for their role as chemical inhibitors of Cytochrome P450 isoforms in human liver microsomes. These inhibitors are crucial for assessing the involvement of various CYP isoforms in drug metabolism, thereby predicting potential drug-drug interactions when multiple drugs are coadministered (Khojasteh et al., 2011).

Properties

IUPAC Name

1-[[4-[(2-cyclohexylacetyl)amino]phenyl]methyl]-N-(3-methylsulfanylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2S/c1-33-23-9-5-8-22(15-23)29-26(32)24-17-30(18-27-24)16-20-10-12-21(13-11-20)28-25(31)14-19-6-3-2-4-7-19/h5,8-13,15,17-19H,2-4,6-7,14,16H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZWKNPDGIGYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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